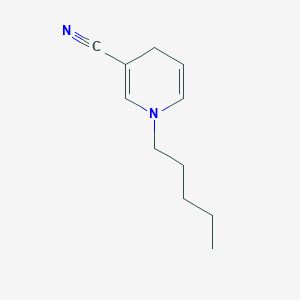
Nicotinonitrile, 1,4-dihydro-1-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinonitrile, 1,4-dihydro-1-pentyl- is a chemical compound that belongs to the family of synthetic cannabinoids. It has been used in scientific research to study the effects of cannabinoids on the human body. The compound has gained popularity among researchers due to its unique properties and potential applications in the field of medicine.
Mecanismo De Acción
Nicotinonitrile, 1,4-dihydro-1-pentyl- acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This binding results in the activation of various signaling pathways, which lead to the modulation of various physiological processes. The compound has been found to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
Nicotinonitrile, 1,4-dihydro-1-pentyl- has been found to have various biochemical and physiological effects on the human body. It has been found to have analgesic, anti-inflammatory, and antiemetic properties. The compound has also been found to have psychoactive effects, which include euphoria, relaxation, and altered perception of time and space.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Nicotinonitrile, 1,4-dihydro-1-pentyl- in lab experiments is its high potency. The compound has been found to have a higher potency than other synthetic cannabinoids, which makes it ideal for studying the effects of cannabinoids on the human body. However, one of the limitations of using the compound in lab experiments is its psychoactive effects, which can lead to safety concerns.
Direcciones Futuras
There are several future directions for the use of Nicotinonitrile, 1,4-dihydro-1-pentyl- in scientific research. One of the potential applications of the compound is in the treatment of various medical conditions such as pain, nausea, and inflammation. The compound has also been found to have potential applications in the field of oncology, where it can be used to treat various types of cancers. Further research is needed to investigate the safety and efficacy of the compound in these applications.
Conclusion:
Nicotinonitrile, 1,4-dihydro-1-pentyl- is a synthetic cannabinoid that has gained popularity among researchers due to its unique properties and potential applications in the field of medicine. The compound has been used in various studies to investigate the effects of cannabinoids on the human body. It has been found to have analgesic, anti-inflammatory, and antiemetic properties, as well as psychoactive effects. While the compound has several advantages for lab experiments, its psychoactive effects raise safety concerns. Further research is needed to investigate the safety and efficacy of the compound in various medical applications.
Métodos De Síntesis
The synthesis method of Nicotinonitrile, 1,4-dihydro-1-pentyl- involves the reaction of pentylamine and 2-cyanobenzaldehyde in the presence of a catalyst. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified using chromatography techniques to obtain a pure form of the compound.
Aplicaciones Científicas De Investigación
Nicotinonitrile, 1,4-dihydro-1-pentyl- has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have similar effects to other synthetic cannabinoids such as JWH-018 and CP-47,497. The compound has been used in various studies to investigate the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood.
Propiedades
Número CAS |
19424-19-2 |
|---|---|
Nombre del producto |
Nicotinonitrile, 1,4-dihydro-1-pentyl- |
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
1-pentyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-7-13-8-5-6-11(9-12)10-13/h5,8,10H,2-4,6-7H2,1H3 |
Clave InChI |
PUUAUUWQCDMOLK-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=CCC(=C1)C#N |
SMILES canónico |
CCCCCN1C=CCC(=C1)C#N |
Sinónimos |
1,4-Dihydro-1-pentylpyridine-3-carbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
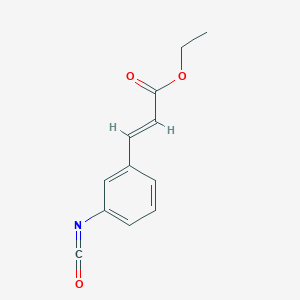
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)


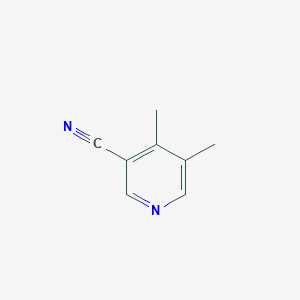
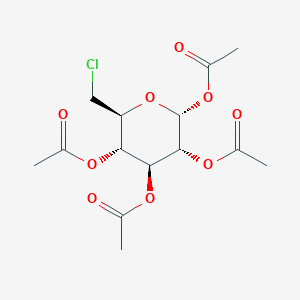

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

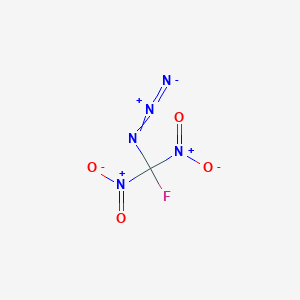
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)